Indirubin Derivative E804
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOSIFOFWWXXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Medicinal Chemistry and Synthesis Strategies for Indirubin Derivative E804
Novel Synthetic Routes and Methodologies for Indirubin (B1684374) Derivative E804
The synthesis of E804 has evolved to improve efficiency and yield, with a focus on practical and scalable methods.
Expedited Synthesis Approaches and Optimizations
The primary synthesis of E804 involves a two-step process starting from indirubin. smolecule.com The first step is an oximation reaction at the 3'-position of indirubin using hydroxylamine (B1172632) derivatives to form indirubin-3′-oxime. smolecule.com This is followed by an etherification reaction where the oxime intermediate is treated with a 2,3-dihydroxypropyl ether source. smolecule.comsmolecule.com
Stereoselective Synthesis of Indirubin Derivative E804 Enantiomers
This compound possesses a chiral center in the dihydroxypropyl side chain, meaning it exists as a racemic mixture of two enantiomers. pnas.org The biological activity of these individual enantiomers may differ. Stereoselective synthesis aims to produce a single, desired enantiomer, which can lead to improved therapeutic efficacy and a better understanding of the drug-target interactions at a molecular level.
Key strategies for stereoselective synthesis include:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as a chiral form of the 2,3-dihydroxypropyl ether, to introduce the desired stereochemistry. ethz.ch
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the indirubin core or the side chain to direct the stereochemical outcome of the etherification reaction. The auxiliary is then removed in a subsequent step. ethz.ch
Asymmetric Catalysis: The use of a chiral catalyst can favor the formation of one enantiomer over the other during the etherification step. ethz.ch
While the synthesis of racemic E804 is established, the development of efficient and scalable stereoselective routes remains an active area of research to unlock the full therapeutic potential of its individual enantiomers.
Exploration of Green Chemistry Principles in E804 Synthesis
The application of green chemistry principles to the synthesis of E804 aims to reduce the environmental impact of its production. This involves several key areas of focus:
Enzymatic Synthesis: Biocatalytic methods using enzymes, such as monooxygenases, offer a more environmentally friendly alternative to traditional chemical synthesis. These enzymatic reactions can be highly selective and operate under milder conditions, reducing waste and energy consumption. researchgate.net
Safer Solvents: Research is ongoing to replace hazardous organic solvents with greener alternatives, such as water or bio-based solvents. The development of water-soluble indirubin derivatives is a step in this direction. researchgate.net
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. One-pot synthesis approaches contribute to this goal. smolecule.com
Renewable Feedstocks: The use of biomass-derived substrates as starting materials for the synthesis of indirubin and its derivatives is being explored through metabolic engineering in microorganisms like E. coli. researchgate.net
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
SAR studies are crucial for understanding how the chemical structure of E804 and its analogues relates to their biological activity. This knowledge guides the design of new derivatives with improved properties.
Identification of Critical Pharmacophoric Features for Biological Activity
The biological activity of E804 is attributed to its ability to interact with multiple molecular targets. Key structural features responsible for this activity include:
The Indirubin Core: The planar, heterocyclic indirubin skeleton is essential for binding to the ATP-binding pocket of various kinases. pnas.org
The 3'-Oxime Group: The introduction of the oxime at the 3'-position is a critical modification that enhances the inhibitory activity against several target kinases.
The (2,3-Dihydroxypropyl) Ether Side Chain: This hydrophilic side chain significantly improves the water solubility of E804 compared to the parent indirubin, which is crucial for its bioavailability. The hydroxyl groups can also form important hydrogen bond interactions with the target proteins.
| Feature | Importance for Biological Activity |
| Indirubin Core | Binds to the ATP-binding pocket of kinases. pnas.org |
| 3'-Oxime Group | Enhances inhibitory activity. |
| (2,3-Dihydroxypropyl) Ether Side Chain | Improves water solubility and bioavailability. |
Rational Design and Synthesis of E804 Analogues for Enhanced Potency and Selectivity
Based on SAR studies, medicinal chemists have designed and synthesized numerous analogues of E804 to improve its potency, selectivity, and pharmacokinetic properties.
Modifications have been made at various positions of the indirubin scaffold:
Substitutions on the Indole (B1671886) Rings: The introduction of substituents such as nitro, halogen, or acylamino groups at the 5 and 5' positions has been shown to modulate the inhibitory activity against cyclin-dependent kinases (CDKs). acs.orgresearchgate.net For instance, a 5-nitro-5'-hydroxy analogue and a 5-nitro-5'-fluoro analogue displayed potent CDK2 inhibitory activity. acs.org
Modifications of the 3'-Oxime Ether Side Chain: Altering the length and functionality of the ether side chain can influence the compound's interaction with different kinases. The 3'-position has been found to tolerate large substituents without a significant loss of activity. researchgate.net
Introduction of Basic Centers: To further enhance water solubility, basic centers have been introduced into the structure, leading to the synthesis of water-soluble 3'-oxime ethers. researchgate.net
These rational design strategies have led to the discovery of new indirubin derivatives with tailored biological activities and improved drug-like properties.
| Compound | Modification | Key Target(s) |
| E804 | 3'-(2,3-dihydroxypropyl) oxime ether | STAT3, VEGFR-2, IGF1R, CDKs medchemexpress.com |
| Indirubin-3′-monoxime | 3'-Oxime | CDKs, GSK-3β |
| 5-Nitroindirubin | 5-Nitro group | CDKs |
| 7-Bromoindirubin-3'-oxime (7BIO) | 7-Bromo and 3'-oxime | Apoptosis induction in cancer cells clemson.edu |
Computational Chemistry Approaches in SAR Elucidation for this compound
Computational chemistry serves as a critical tool in understanding the structure-activity relationships (SAR) of this compound and its analogues. Methods such as molecular docking and molecular dynamics (MD) simulations are pivotal for elucidating the interactions between these inhibitors and their protein kinase targets. mdpi.com
Analysis of the crystallographic structure of kinase domains in complex with indirubin-based inhibitors provides foundational data for these computational models. researchgate.net For instance, visualizations using programs like Visual Molecular Dynamics (VMD) have detailed how inhibitors based on the indirubin scaffold bind to the ATP-binding site of kinases. researchgate.net These models show that the inhibitor interacts with the hinge region of the kinase, often through crucial hydrogen bond interactions. researchgate.net The availability of crystal structures, such as the human CaM-dependent kinase II (CAMK2A) in complex with E804 (PDB ID: 2VZ6), enables precise in silico analysis. rcsb.org
Furthermore, computational approaches are used prospectively to guide the design of new derivatives. core.ac.uknih.gov MD simulations can refine the structural models of kinase-inhibitor complexes, and techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) with Poisson-Boltzmann surface area (PBSA) calculations can be employed to predict the thermodynamics of binding. core.ac.uk This predictive power allows researchers to screen virtual compounds and prioritize the synthesis of derivatives with potentially improved potency and selectivity, thereby accelerating the drug discovery process for this class of compounds. mdpi.comcore.ac.uk
Derivatization Strategies for Modulating this compound's Research Profile
The indirubin scaffold is frequently subjected to derivatization to enhance its research profile, focusing on improving physicochemical properties and biological activity. researchgate.net A primary challenge with the parent indirubin molecule is its poor water solubility, which limits its utility in research and potential therapeutic applications. researchgate.netresearchgate.net
E804, also known as indirubin-3′-(2,3-dihydroxypropyl)-oximether, is a quintessential example of such a strategy. clemson.edu The synthesis of E804 involves the modification of the indirubin core at the 3'-position, first by creating an oxime and then by adding a 2,3-dihydroxypropyl ether group. This specific derivatization significantly enhances the compound's hydrophilicity and aqueous solubility compared to the parent indirubin or its intermediate, indirubin-3'-monoxime (B1671880). Research has shown that the 3' and 5' positions of the indirubin molecule are particularly suitable for chemical modifications to improve inhibitory potency against target kinases. pnas.org
Chemical Modifications for Targeted Biological Interactions
Chemical modifications of the indirubin scaffold are strategically designed to alter the molecule's interaction with specific biological targets, primarily protein kinases. The introduction of different functional groups allows for the fine-tuning of inhibitory profiles, shifting selectivity and potency. E804 itself is a multi-kinase inhibitor that resulted from such modifications, showing activity against targets including Src family kinases (SFKs), Signal Transducer and Activator of Transcription (STAT) proteins, and Insulin-like Growth Factor 1 Receptor (IGF1R). pnas.orgthieme-connect.commedchemexpress.comsmolecule.com
The addition of the 2,3-dihydroxypropyl oxime ether group in E804 is directly linked to its potent inhibition of the Src-Stat3 signaling pathway. pnas.org It directly inhibits c-Src kinase activity with an IC₅₀ value of 0.43 μM and also acts as a potent inhibitor of IGF1R with an IC₅₀ of 0.65 μM. thieme-connect.commedchemexpress.com
Broader research into the indirubin class demonstrates a wide range of targeted modifications. For example, introducing bulky groups like bromine at the 7-position or methylating the lactam nitrogen have been explored to alter the binding mode and perturb interactions with the kinase hinge region. nih.gov These modifications can shift an inhibitor's profile, in some cases reducing activity against certain kinases like CDKs while potentially enhancing it for others. nih.gov This illustrates how specific structural changes can be rationally designed to modulate biological interactions for research applications.
| Compound/Derivative | Key Structural Modification | Primary Biological Target(s) / Activity | Reference(s) |
| Indirubin | Parent bis-indole scaffold | Inhibits Cyclin-Dependent Kinases (CDKs) and GSK-3β. | core.ac.ukthieme-connect.com |
| Indirubin-3′-monoxime | Addition of an oxime group at the 3' position. | Lacks the dihydroxypropyl group of E804; has lower solubility and STAT3 inhibitory potency. | |
| This compound | Addition of a 2,3-dihydroxypropyl oxime ether at the 3' position. | Potent inhibitor of Src, STAT3, and IGF1R signaling pathways. | pnas.orgthieme-connect.commedchemexpress.com |
| 7-Bromoindirubin-3′-oxime (7BIO) | Bromine atom at position 7 and an oxime at position 3'. | Modulates pro-inflammatory genes; influences kinase affinity through steric effects. | nih.govclemson.edu |
Prodrug Design Principles Applied to this compound
To overcome challenges such as poor bioavailability and to enable targeted drug release, prodrug strategies have been explored for the indirubin class of compounds. google.com A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body.
One common prodrug strategy involves esterification to mask polar functional groups, thereby increasing lipophilicity and cell membrane permeability. An example from the indirubin family is 6′-bromoindirubin-3′-acetoxime (BiA), where an acetoxime group is used. nih.gov It is hypothesized that this acetoxime moiety is cleaved by intracellular esterase enzymes to release the active oxime-containing drug at the target site. nih.gov
Bioconjugation and Nano-formulation Strategies for Research Applications
Bioconjugation
Bioconjugation involves linking the indirubin derivative to a larger molecule, such as a polymer, to modify its properties. This strategy is described in patent literature for indirubin analogues, with mentions of conjugates involving polymers like polylactide and polyglycolide. google.com Such polymer-drug conjugates can improve water solubility, prolong circulation time, and potentially achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect in research models.
Nano-formulation
Nano-formulation has emerged as a highly effective strategy to address the poor aqueous solubility and low oral bioavailability of E804 and other indirubins. researchgate.netnih.gov These advanced drug delivery systems encapsulate the active compound within nanoparticle structures.
A key example is the development of a self-nanoemulsifying drug delivery system (SNEDDS) specifically for E804. researchgate.net SNEDDS are anhydrous mixtures of oils, surfactants, and cosurfactants that spontaneously form a fine oil-in-water nanoemulsion upon mild agitation in an aqueous medium like that found in the gastrointestinal tract. researchgate.net A study on an E804-loaded SNEDDS demonstrated a remarkable increase in oral bioavailability in rats by over 984% compared to an aqueous suspension of the compound. researchgate.net Further studies have evaluated E804 in various self-emulsifying systems, confirming their potential to keep the drug in solution during digestion. researchgate.net
Another prominent nano-formulation technique involves using biodegradable polymers like poly(lactide-co-glycolide) (PLGA) to create nanoparticles. nih.govnih.gov This method has been used for other indirubin derivatives to create formulations suitable for intravenous delivery, improve drug delivery, and mask potential cytotoxicity of the free compound. nih.govnih.gov
| Parameter | Description | Reference(s) |
| Formulation Type | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | researchgate.net |
| Components | Oil: Capmul MCMSurfactant: Solutol HS 15Cosurfactant: Polyethylene glycol 400 | researchgate.net |
| Particle Size | Droplet size found to be approximately 16.8 nm. | researchgate.net |
| Outcome | Increased the oral bioavailability of E804 by 984.23% in rats compared to an aqueous suspension. | researchgate.net |
Molecular and Cellular Mechanisms of Action of Indirubin Derivative E804
Kinase Inhibition Profile and Specificity of Indirubin (B1684374) Derivative E804
Indirubin derivative E804 is a multi-kinase inhibitor, demonstrating a broad spectrum of activity against several key enzymes involved in cell proliferation and survival. Its inhibitory action is not limited to a single target but extends across different kinase families, contributing to its potent anti-tumor and anti-angiogenic properties. The compound is known to inhibit Cyclin-Dependent Kinases (CDKs), Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, and the Insulin-like Growth Factor 1 Receptor (IGF1R).
The specificity of E804 is a result of its chemical structure, which allows it to act as an ATP-competitive inhibitor. pnas.orgscbt.com It binds to the ATP-binding pocket of target kinases, preventing the transfer of phosphate (B84403) groups and thereby blocking their catalytic activity. pnas.orgscbt.com This mechanism is similar to how other indirubin derivatives inhibit CDKs. pnas.orgclemson.edu The introduction of a 2,3-dihydroxypropyl group in E804 enhances its water solubility compared to its parent compounds. aacrjournals.org
Cyclin-Dependent Kinase (CDK) Inhibition and Cell Cycle Arrest
A significant aspect of E804's mechanism of action is its ability to inhibit CDKs, which are crucial regulators of cell cycle progression. nih.gov This inhibition leads to cell cycle arrest, a key factor in its anti-proliferative effects. pnas.orgclemson.edu Studies have shown that E804 can induce cell cycle arrest in both the G1/S and G2/M phases. clemson.edu
Inhibition of CDK2/CycE and Other CDK Isoforms
E804 demonstrates potent inhibitory activity against several CDK/cyclin complexes. pnas.org It has been shown to inhibit CDK2/cyclin E with an EC50 of 0.23 μM. medchemexpress.comtargetmol.comchemsrc.commedchemexpress.comsmolecule.com Furthermore, in vitro kinase assays have revealed its inhibitory effects on CDK1/cyclin B and CDK2/cyclin A, with IC50 values of 1.65 μM and 0.54 μM, respectively. pnas.org The inhibition of these key cell cycle kinases by E804 disrupts the normal progression of the cell cycle. pnas.orgnih.gov
Downstream Effects on Cell Cycle Regulatory Proteins
The inhibition of CDKs by E804 leads to downstream consequences for various cell cycle regulatory proteins. By arresting the cell cycle, E804 can induce apoptosis in tumor cells. pnas.orgpnas.org This is associated with the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, which are known targets of the STAT3 signaling pathway. pnas.orgpnas.orgnih.gov In glioblastoma cells, treatment with E804 has been shown to reduce levels of Bcl-xL and Mcl-1, coupled with the activation of Caspase 3. nih.gov
Src Kinase Inhibition and STAT3 Pathway Blockade
A pivotal mechanism of action for E804 is its potent inhibition of the Src kinase and the subsequent blockade of the STAT3 signaling pathway. pnas.orgnih.govnih.govpnas.orgnih.gov This pathway is frequently overactive in many human cancers and plays a crucial role in tumor cell survival and proliferation. pnas.org E804's ability to disrupt this pathway is a key contributor to its anti-cancer properties. pnas.orgpnas.org
Direct Inhibition of c-Src Kinase Activity
E804 directly inhibits the kinase activity of c-Src in a potent and reversible manner. pnas.orgnih.govpnas.org In vitro kinase assays have determined the IC50 value for c-Src inhibition to be 0.43 μM. pnas.orgclemson.edupnas.orgnih.gov This inhibition is achieved through competitive binding at the ATP-binding site of the kinase. scbt.comclemson.edu Treatment of cultured cells with E804 leads to a reduction in the levels of tyrosyl-phosphorylated c-Src. pnas.orgpnas.org This direct inhibition of c-Src, an upstream activator of STAT3, is a critical step in the blockade of this oncogenic signaling pathway. pnas.orgpnas.org
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50/EC50 Value | Reference |
|---|---|---|
| c-Src | 0.43 μM (IC50) | pnas.orgclemson.edupnas.orgnih.gov |
| CDK1/cyclin B | 1.65 μM (IC50) | pnas.org |
| CDK2/cyclin A | 0.54 μM (IC50) | pnas.org |
| CDK2/cyclin E | 0.21 μM (IC50) | pnas.org |
| CDK2/CycE | 0.23 μM (EC50) | medchemexpress.comtargetmol.comchemsrc.commedchemexpress.comsmolecule.com |
Table 2: Compound Names Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Cyclin-Dependent Kinase (CDK) | |
| Cyclin-Dependent Kinase 1 (CDK1) | |
| Cyclin-Dependent Kinase 2 (CDK2) | |
| Cyclin E (CycE) | |
| Cyclin A | |
| Cyclin B | |
| Glycogen (B147801) Synthase Kinase-3 Beta (GSK-3β) | |
| Src Kinase | |
| c-Src | |
| Signal Transducer and Activator of Transcription 3 (STAT3) | |
| Mcl-1 | |
| Survivin | |
| Bcl-xL | |
| Caspase 3 | |
| Insulin-like Growth Factor 1 Receptor (IGF1R) |
Suppression of Constitutive STAT3 DNA-Binding Activity
A key aspect of E804's mechanism is its ability to potently block the constitutive signaling of Signal Transducer and Activator of Transcription 3 (STAT3) in human cancer cells. pnas.orgnih.govpnas.org Research has shown that E804 treatment leads to a significant decrease in the tyrosyl phosphorylation of STAT3. pnas.orgnih.gov This is a critical step, as phosphorylation is required for STAT3 activation. Following a 30-minute treatment with E804, a marked suppression of constitutive STAT3 DNA-binding activity was observed in cancer cells. pnas.orgnih.govpnas.org This inhibition of DNA binding prevents STAT3 from regulating the transcription of its target genes, which are crucial for tumor cell survival and proliferation. pnas.orgnih.gov The inhibitory effect on STAT3 DNA-binding activity occurs at concentrations between 1 and 10 μM. pnas.org
The suppression of STAT3 activity by E804 is, at least in part, mediated by its direct inhibition of upstream kinases. E804 has been shown to directly inhibit c-Src kinase activity with an IC50 of 0.43 μM. pnas.orgnih.govpnas.org c-Src is known to phosphorylate and activate STAT3. pnas.orgnih.gov By inhibiting c-Src, E804 effectively blocks a key upstream activator of the STAT3 pathway. pnas.orgnih.gov Additionally, E804 has been observed to partially inhibit Jak1 kinase activity, another upstream regulator of STAT3, although to a lesser extent than its effect on c-Src. pnas.org
Downregulation of STAT3 Target Genes (e.g., Mcl-1, Survivin)
The inhibition of STAT3 DNA-binding activity by this compound leads to the downregulation of anti-apoptotic proteins that are encoded by STAT3 target genes. pnas.orgnih.gov Specifically, treatment with E804 has been shown to significantly reduce the expression of Myeloid cell leukemia-1 (Mcl-1) and Survivin. pnas.orgnih.goviiarjournals.org This downregulation of Mcl-1 and Survivin occurs at E804 concentrations of 1 to 10 μM and correlates with the inhibition of STAT3 activity. pnas.org The reduction in these critical anti-apoptotic proteins contributes to the induction of apoptosis in cancer cells. pnas.orgnih.goviiarjournals.org In contrast, the expression of another anti-apoptotic protein, Bcl-xL, remains unchanged following E804 treatment. pnas.org The targeted downregulation of Mcl-1 and Survivin highlights a specific mechanism through which E804 promotes cancer cell death. pnas.org
Insulin-like Growth Factor 1 Receptor (IGF1R) Inhibition
This compound is a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R). medchemexpress.comchemsrc.comsmolecule.comtargetmol.commedchemexpress.com It demonstrates this inhibition with an IC50 of 0.65 μM. medchemexpress.comchemsrc.comsmolecule.com IGF1R is a receptor tyrosine kinase that plays a significant role in cell growth and proliferation. smolecule.com By binding to IGF1R with high affinity, E804 effectively blocks the IGF1 signaling pathway, further contributing to its anti-proliferative effects. smolecule.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling Pathway Inhibition
This compound demonstrates significant anti-angiogenic properties by directly inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. nih.govnih.gov Treatment with E804 leads to a decrease in the phosphorylation of VEGFR-2 in human umbilical vein endothelial cells (HUVECs) that have been stimulated by VEGF. nih.govnih.gov This inhibition of VEGFR-2 activation, in turn, suppresses downstream signaling molecules, including AKT and extracellular signal-regulated kinase (ERK). nih.govnih.gov
The blockade of the VEGFR-2 pathway by E804 results in the significant impairment of key angiogenic processes. Specifically, it has been shown to decrease the proliferation, migration, and formation of tube-like structures by HUVECs in laboratory settings. nih.govnih.gov In vivo studies have further corroborated these findings, showing that E804 treatment leads to a decreased microvessel density in tumors. nih.gov
Other Investigated Kinase and Receptor Targets
Beyond its effects on STAT3, IGF1R, and VEGFR-2, this compound has been identified as a multi-kinase inhibitor, targeting a range of other kinases involved in cell cycle progression and signaling. nih.gov Notably, E804 is a potent inhibitor of several cyclin-dependent kinases (CDKs), including CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E, with IC50 values of 1.65 μM, 0.54 μM, and 0.21 μM respectively. clemson.edu It also inhibits CDK5/p25. nih.gov The inhibition of these CDKs contributes to its ability to arrest the cell cycle. pnas.org
Furthermore, E804 has been shown to inhibit the autophosphorylation of Src family kinases (SFKs) in chronic myelogenous leukemia (CML) cells. nih.gov In K562 and KCL-22M CML cell lines, strong inhibition of SFK autophosphorylation was observed at a concentration of 5 μM E804. nih.gov In addition to SFKs, E804 also demonstrates inhibitory activity against Abl kinase with an IC50 of 8.7 μM. nih.gov Other identified kinase targets for E804 include Ribosomal Protein S6 Kinase Alpha-1, Ephrin Type-A Receptor 3, Tyrosine-Protein Kinase Receptor UFO, Mitogen-Activated Protein Kinase Kinase Kinase 11, and Maternal Embryonic Leucine Zipper Kinase. fda.gov
Induction of Apoptosis and Programmed Cell Death Pathways by this compound
The antitumor activity of this compound is significantly attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells. pnas.orgnih.govnih.govnih.gov This pro-apoptotic effect is a direct consequence of its multi-targeted inhibition of key survival pathways. pnas.orgnih.gov Studies have demonstrated that treatment with E804 leads to an increased apoptosis index in tumors. nih.govnih.gov The induction of apoptosis is observed in various cancer cell types, including breast and prostate cancer cells, as well as chronic myelogenous leukemia cells. pnas.orgnih.govnih.gov
Activation of Intrinsic Apoptotic Cascade
The pro-apoptotic effects of this compound are mediated, at least in part, through the activation of the intrinsic apoptotic cascade. mdpi.com This pathway is characterized by changes in the mitochondrial membrane and the subsequent activation of specific caspases. mdpi.com
A key event in the E804-induced intrinsic apoptosis is the downregulation of anti-apoptotic proteins. As previously mentioned, E804 treatment leads to a significant reduction in the levels of Mcl-1 and Survivin, proteins that are critical for preventing apoptosis. pnas.orgiiarjournals.org In some cancer cell models, E804 has also been shown to downregulate the anti-apoptotic protein XIAP (X-linked inhibitor of apoptosis protein). mdpi.com
Furthermore, E804 treatment can modulate the expression of proteins in the Bcl-2 family, which are central regulators of the intrinsic pathway. For instance, an upregulation of the pro-apoptotic Bcl-2 protein Puma has been observed following treatment. mdpi.com The culmination of these molecular changes is the activation of the caspase cascade. Research has shown that E804 can induce the activation of initiator caspase-9, a hallmark of the intrinsic pathway, as well as effector caspases such as caspase-3. mdpi.com
Below is an interactive table summarizing the kinase and receptor targets of this compound.
| Target | IC50/EC50 | Pathway | Effect |
| c-Src | 0.43 µM | STAT3 Signaling | Inhibition of STAT3 phosphorylation and activation |
| IGF1R | 0.65 µM | IGF1 Signaling | Inhibition of cell growth and proliferation |
| CDK2/CycE | 0.23 µM | Cell Cycle | Inhibition of cell cycle progression |
| VEGFR-2 | - | Angiogenesis | Inhibition of endothelial cell proliferation and migration |
| Abl Kinase | 8.7 µM | Bcr-Abl Signaling | Inhibition of CML cell survival |
| CDK1/cyclin B | 1.65 µM | Cell Cycle | Inhibition of cell cycle progression |
| CDK2/cyclin A | 0.54 µM | Cell Cycle | Inhibition of cell cycle progression |
Role of E804 in Regulating Anti-apoptotic Proteins
This compound exerts its pro-apoptotic effects by targeting key signaling pathways that control the expression of anti-apoptotic proteins. A primary mechanism involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govpnas.org E804 has been shown to potently block constitutive STAT3 signaling in human breast and prostate cancer cells. pnas.orgpnas.org This is achieved, at least in part, through the direct inhibition of c-Src kinase activity, an upstream kinase that phosphorylates and activates STAT3. pnas.orgnih.gov
The inactivation of STAT3 leads to the downregulation of its target genes, which include the anti-apoptotic proteins Mcl-1 and Survivin. pnas.orgnih.gov The reduction in the levels of these proteins disrupts the cellular machinery that protects cancer cells from apoptosis, thereby promoting programmed cell death. pnas.org For instance, treatment of breast cancer cells with E804 resulted in a significant decrease in Mcl-1 expression within 24 hours, which correlated with a threefold increase in apoptosis. Similarly, in chronic myelogenous leukemia (CML) cells, E804 treatment led to reduced expression of the anti-apoptotic proteins Mcl-1 and Bcl-xL, consistent with the inhibition of STAT5 signaling. nih.gov
The table below summarizes the key anti-apoptotic proteins regulated by E804 and the corresponding cancer cell types in which these effects have been observed.
| Target Protein | Cancer Cell Type | Observed Effect |
| Mcl-1 | Breast Cancer, Prostate Cancer, Chronic Myelogenous Leukemia | Downregulation |
| Survivin | Breast Cancer, Prostate Cancer | Downregulation |
| Bcl-xL | Chronic Myelogenous Leukemia | Downregulation |
Autophagy Modulation by this compound
Recent studies have indicated that this compound can induce autophagy, a cellular process of degradation and recycling of cellular components, in cancer cells. This process can contribute to its anti-tumor effects. The induction of autophagy by E804 in gastric cancer cells has been linked to the inhibition of the STAT3 signaling pathway. nih.gov
While the precise mechanisms are still under investigation, it is suggested that by inhibiting STAT3, E804 may trigger a cascade of events that lead to the formation of autophagosomes and the subsequent degradation of cellular contents, which can limit cancer cell survival. Some research also suggests a link between E804, the modulation of GSK-3β and mTOR pathways, and the enhancement of autophagy. mdpi.com
Angiogenesis Inhibition Mechanisms of this compound
E804 exhibits potent anti-angiogenic properties, which are crucial for its anti-tumor activity as angiogenesis is essential for tumor growth and metastasis. nih.govsmolecule.com Its mechanisms of angiogenesis inhibition are multi-faceted and involve the direct targeting of endothelial cells and the modulation of pro-angiogenic signaling pathways. nih.gov
Suppression of Endothelial Cell Proliferation, Migration, and Tube Formation
In vitro studies have demonstrated that E804 significantly inhibits the key processes of angiogenesis, including the proliferation, migration, and formation of capillary-like structures (tube formation) of human umbilical vein endothelial cells (HUVECs). nih.govmdpi.com These effects were observed in a dose-dependent manner and were particularly potent at concentrations above 1 µM. The inhibition of these fundamental steps prevents the formation of new blood vessels that tumors rely on for nutrients and oxygen. nih.gov
Downregulation of Pro-Angiogenic Factors
A critical aspect of E804's anti-angiogenic activity is its ability to suppress the signaling of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. nih.gov E804 directly inhibits the kinase activity of VEGF receptor 2 (VEGFR-2), the primary receptor for VEGF on endothelial cells. nih.gov This inhibition prevents the phosphorylation of VEGFR-2 and subsequently blocks its downstream signaling pathways, including the AKT and ERK pathways, which are crucial for endothelial cell proliferation and survival. nih.gov Furthermore, E804 has been shown to downregulate the expression of other pro-angiogenic factors. plos.org
The table below details the key pro-angiogenic factors and signaling molecules affected by E804.
| Target | Effect of E804 | Downstream Consequence |
| VEGFR-2 | Inhibition of phosphorylation and kinase activity | Suppression of endothelial cell proliferation, migration, and tube formation |
| AKT | Decreased phosphorylation | Inhibition of cell survival signals |
| ERK | Decreased phosphorylation | Inhibition of cell proliferation signals |
Modulation of Matrix Metalloproteinase Activities
Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a crucial step for endothelial cell migration and invasion during angiogenesis. nih.govgenominfo.org While direct studies on E804's effect on a wide range of MMPs are ongoing, some indirubin derivatives have been shown to modulate MMP activity. researchgate.netdntb.gov.uajejunu.ac.kr For example, indirubin-3′-monoxime has been found to suppress the activity of matrix metalloproteinase-9 (MMP-9). jejunu.ac.kr Given that E804 targets pathways that can regulate MMP expression, it is plausible that it also modulates the activity of these enzymes, further contributing to its anti-angiogenic effects.
Immunomodulatory and Anti-Inflammatory Properties of this compound
This compound possesses significant immunomodulatory and anti-inflammatory properties. smolecule.comresearchgate.nethkmj.org It has been shown to modulate immune responses by suppressing the production of pro-inflammatory cytokines. In studies involving lipopolysaccharide (LPS)-treated macrophages, E804 was found to suppress the secretion of pro-inflammatory cytokines such as IL-6.
Furthermore, in the context of influenza A virus infection, E804 has demonstrated the ability to significantly suppress the production of various cytokines and chemokines, including IP-10, RANTES, IL-6, IFN-β, and IFN-γ1, in infected human pulmonary microvascular endothelial cells. nih.gov This suppression is mediated through the inhibition of the mitogen-activated protein kinase (MAPK) and STAT3 signaling pathways. nih.gov These findings highlight the potential of E804 as a therapeutic agent for conditions involving excessive inflammation. researchgate.netnih.gov
Suppression of Pro-Inflammatory Cytokines and Mediators
This compound demonstrates significant anti-inflammatory properties through the suppression of various pro-inflammatory cytokines and mediators. In studies involving lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophages, E804 has been shown to effectively inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6). nih.govnih.gov This suppression occurs at the gene expression level, although the impact on iNOS and COX-2 protein expression has been observed to be less pronounced. nih.govnih.gov
Furthermore, E804 treatment leads to a reduction in the secretion of IL-6. nih.govnih.gov The compound also modulates the expression of the anti-inflammatory cytokine interleukin-10 (IL-10) in LPS-treated macrophages. nih.govnih.gov The underlying mechanism for this broad suppression of inflammatory markers is linked to the inhibition of the NF-κB signaling pathway, a primary driver for the expression of iNOS, IL-6, and COX-2 in macrophages. nih.govclemson.edu E804 has also been noted to suppress genes related to oxidative stress.
In a model of influenza H5N1 virus infection, E804 significantly reduced the expression and secretion of various cytokines and chemokines in mice. hkmj.org
Impact on Macrophage Functions and Polarization
The this compound exerts a notable influence on macrophage functions, extending beyond cytokine modulation. Research has shown that E804 can impair key macrophage activities. nih.gov In studies using murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), treatment with E804 resulted in reduced phagocytosis of fluorescent latex beads, decreased cellular lysozyme (B549824) activity, and impaired intracellular bacterial killing. nih.govnih.gov These effects were observed without inducing cytotoxicity, apoptosis, or necrosis in the macrophages. nih.gov
The modulation of macrophage function by E804 is linked to its broader anti-inflammatory profile. By suppressing pro-inflammatory pathways, E804 appears to shift macrophages towards a less activated state. The transcription factor STAT3 is a key player in macrophage polarization, and its inhibition by E804 is a significant aspect of its mechanism. nih.govoup.com
Modulation of Immune Cell Responses in Specific Models
The immunomodulatory effects of this compound have been observed in specific disease models, particularly in the context of viral infections. In models of influenza H5N1 virus infection, E804, along with another indirubin derivative, indirubin-3′-oxime (IDO), demonstrated potent antiviral and immunomodulatory effects on human macrophages and type-I alveolar epithelial cells. hkmj.org
Specifically, in mice infected with the H5N1 virus, treatment with E804 led to a significant reduction in the expression and secretion of cytokines and chemokines compared to untreated controls. hkmj.org This suggests that E804 can dampen the excessive inflammatory response, often referred to as a "cytokine storm," which is a major contributor to the pathology of severe influenza infections. hkmj.org These findings highlight the potential of E804 to modulate immune cell responses in the context of acute viral-induced inflammation. hkmj.org
Aryl Hydrocarbon Receptor (AhR) Interaction and Metabolic Modulation
E804 as an AhR Ligand and its Implications
Indirubins, as a class of compounds, are recognized as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and cell proliferation. nih.govnih.govresearchgate.net Several indirubin derivatives are known to be potent AhR agonists. nih.govnih.gov The interaction of indirubins with AhR can lead to the induction of drug-metabolizing enzymes. nih.gov
However, studies with E804 in murine RAW264.7 macrophages have shown that it lacks significant AhR-associated activity, specifically in inducing Cytochrome P450 1A1 (CYP1A1). nih.gov This suggests that E804 may be a weak AhR agonist or that this particular cell line may not possess all the necessary components for AhR signaling. nih.gov The reduced stability of indirubins compared to highly toxic AhR ligands makes them potentially safer therapeutic agents for managing adverse immune responses like chronic inflammation. nih.gov
Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) and its Context
The interaction of indirubins with the Aryl Hydrocarbon Receptor (AhR) can lead to the induction of Phase I metabolizing enzymes, notably Cytochrome P450 (CYP) 1A1 and CYP1B1. nih.govresearchgate.net Studies on the parent compound, indirubin, have shown that it can induce the activity and mRNA expression of both CYP1A1 and CYP1B1 in human breast cancer cells (MCF-7). nih.gov This induction is transient; for instance, indirubin-induced enzyme activity peaks around 6-9 hours post-exposure and diminishes by 24 hours. nih.gov
This transient nature is attributed to the fact that indirubin itself is metabolized by the enzymes it induces, creating a tightly controlled signaling loop. nih.gov Indirubin is a substrate for both human CYP1A1 and CYP1B1. nih.govresearchgate.net While E804's direct and potent induction of these enzymes has not been as extensively detailed as that of the parent indirubin, the general mechanism for the indirubin class involves AhR activation leading to the transcription of CYP genes. nih.govresearchgate.net In the specific case of E804, it was observed to lack significant CYP1A1 induction in RAW264.7 macrophages, suggesting cell-type specific or derivative-specific effects. nih.gov
Epigenetic Modifications and Gene Expression Regulation by this compound
While direct, extensive research specifically detailing the epigenetic modifications induced by this compound is limited, the broader class of indirubins is known to influence gene expression through various mechanisms that can be linked to epigenetic regulation. For instance, the activation of the Aryl Hydrocarbon Receptor (AhR) by indirubins leads to the recruitment of coactivator complexes, which can include histone acetyltransferases like p300, to the enhancer regions of target genes. researchgate.net This can result in histone modifications, such as the acetylation of histone H3 at lysine (B10760008) 9 (H3K9ac), which is associated with active gene transcription. researchgate.net
Furthermore, some indirubin derivatives have been explored for their potential to activate the endogenous expression of pluripotency-associated genes like OCT4, SOX2, NANOG, and LIN28. google.com The regulation of these genes is intricately linked to epigenetic mechanisms, including chromatin remodeling. google.com Although not specifically detailing the actions of E804, this suggests a potential avenue through which indirubins could exert regulatory effects on gene expression via epigenetic pathways. The interconnection between signaling pathways affected by indirubins, such as the JAK-STAT pathway, and epigenetic regulation is an area of ongoing investigation. researchgate.net
Preclinical Efficacy Studies of Indirubin Derivative E804 in Disease Models Mechanistic Focus
In Vitro Efficacy in Diverse Cell Line Models
Cancer Cell Line Panels and Sensitivity Profiling
E804 has been evaluated across a range of human cancer cell lines, showing potent inhibitory effects on cell growth and survival. Its mechanism of action is often linked to the inhibition of critical signaling pathways, particularly the Src-Stat3 and STAT5 signaling pathways. pnas.orgnih.govnih.gov
Breast and Prostate Cancer: In human breast and prostate cancer cells, E804 potently blocks constitutive Signal Transducer and Activator of Transcription 3 (STAT3) signaling. pnas.orgnih.gov This is achieved, at least in part, through the direct inhibition of c-Src kinase activity, with an IC50 of 0.43 μM. pnas.orgnih.gov The inhibition of the Src-Stat3 pathway leads to the downregulation of anti-apoptotic proteins Mcl-1 and Survivin, which subsequently induces apoptosis in these cancer cells. pnas.orgnih.gov Studies have shown that E804 treatment reduces the levels of tyrosyl phosphorylation of c-Src and STAT3. pnas.org
Colorectal Cancer: While specific in vitro data on colorectal cancer cell lines is not detailed in the provided results, the in vivo efficacy in a colon cancer model suggests that E804 likely has direct effects on colorectal cancer cells. nih.govnih.gov
Glioblastoma: E804 has been tested against U251 and U87 human glioblastoma cell lines, where it significantly inhibits cell growth. nih.gov Its effects in glioblastoma cells are mediated through the induction of differentiation and apoptosis. nih.gov The induction of differentiation is marked by an increased expression of glial fibrillary acidic protein (GFAP), a marker for mature astrocytes. nih.gov Apoptosis is associated with the activation of Caspase 3 and the reduction of Bcl-xL and Mcl-1. nih.gov Mechanistically, E804 reduces STAT3 signaling, and reducing STAT3 activity enhances the anti-tumor effects of E804 in these cells. nih.gov Furthermore, E804 has been shown to modulate a wide array of inflammatory genes in glioblastoma cells, including the downregulation of IL-6 and VEGF. clemson.edu
Leukemia: In chronic myelogenous leukemia (CML) cells, including K562, KCL-22M, and primary CML cells, E804 has been shown to induce apoptosis. nih.gov This is associated with the potent suppression of STAT5 signaling. nih.govnih.gov E804 reduces cell viability in a dose- and time-dependent manner. nih.gov The compound also downregulates the anti-apoptotic proteins Mcl-1 and Bcl-xL in K562 CML cells. nih.gov
Table 1: In Vitro Efficacy of E804 in Cancer Cell Lines
| Cell Line Type | Key Findings | Mechanistic Focus |
|---|---|---|
| Breast Cancer | Induces apoptosis; Downregulates Mcl-1 and Survivin. pnas.orgnih.gov | Inhibits Src-STAT3 signaling. pnas.orgnih.gov |
| Prostate Cancer | Potently blocks constitutive STAT3 signaling. pnas.orgnih.gov | Inhibits Src-STAT3 signaling. pnas.orgnih.gov |
| Glioblastoma (U251, U87) | Inhibits growth; Induces differentiation and apoptosis. nih.gov | Reduces STAT3 signaling; Downregulates IL-6 and VEGF. nih.govclemson.edu |
| Leukemia (K562, KCL-22M) | Induces apoptosis; Reduces cell viability. nih.gov | Suppresses STAT5 signaling; Downregulates Mcl-1 and Bcl-xL. nih.gov |
Efficacy in Neurodegenerative Disease Cell Models
While indirubin (B1684374) and its derivatives are known to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in neurodegenerative diseases, specific studies on the efficacy of E804 in neurodegenerative disease cell models were not found in the provided search results. clemson.edu
Anti-Inflammatory Effects in Cell-Based Assays
E804 has demonstrated significant anti-inflammatory properties in various cell-based assays.
Macrophages: In murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), E804 acts as a potent modulator of pro-inflammatory responses. nih.gov It suppresses the LPS-induced expression of pro-inflammatory cytokines like IL-6 and IL-10, as well as genes related to oxidative stress and apoptosis. nih.gov E804 also inhibits the secretion of IL-6 and IL-10. nih.gov Functional assays revealed that E804 suppresses phagocytosis, lysozyme (B549824) activity, and the intracellular killing of bacteria. nih.gov In primary human peripheral blood-derived macrophages infected with influenza A (H5N1) virus, E804 strongly suppresses pro-inflammatory cytokines, including IP-10 (CXCL10). nih.govhkmj.org
Endothelial Cells: In human pulmonary microvascular endothelial cells infected with H9N2 influenza A virus, E804 significantly suppresses the production of pro-inflammatory cytokines. hku.hk This effect is mediated through the inhibition of the MAPKs and STAT3 signaling pathways. hku.hk
Table 2: Anti-Inflammatory Effects of E804 in Cell-Based Assays
| Cell Type | Stimulus | Key Findings |
|---|---|---|
| RAW264.7 Macrophages | LPS | Suppressed expression and secretion of IL-6 and IL-10; Inhibited phagocytosis. nih.gov |
| Human Macrophages | H5N1 Virus | Strongly suppressed pro-inflammatory cytokines (e.g., IP-10). nih.govhkmj.org |
| Human Pulmonary Microvascular Endothelial Cells | H9N2 Virus | Suppressed cytokine production via MAPK and STAT3 pathways. hku.hk |
In Vivo Efficacy in Relevant Animal Models
Xenograft and Allograft Models of Cancer for Tumor Growth Inhibition
E804 has shown significant anti-tumor activity in in vivo cancer models. In an allograft model using murine colon carcinoma CT-26 cells transplanted into BALB/c mice, intratumoral injections of E804 inhibited the growth of the tumors. nih.govnih.gov The average tumor size in the E804-treated group was significantly smaller than in the control group. nih.gov Immunohistochemical analysis of the tumors revealed that E804 treatment led to a decrease in the microvessel density marker CD31 and the proliferation marker Ki-67, along with an increase in the apoptosis index. nih.govnih.gov
Efficacy in Preclinical Angiogenesis Models
E804 has demonstrated potent anti-angiogenic effects in multiple preclinical models.
In Vitro Angiogenesis Assays: In studies using human umbilical vein endothelial cells (HUVECs), E804 significantly inhibited key processes of angiogenesis. It reduced HUVEC proliferation, migration, and capillary-like tube formation in a concentration-dependent manner when stimulated with vascular endothelial growth factor (VEGF). nih.gov These effects were associated with the decreased phosphorylation of VEGF receptor-2 (VEGFR-2), AKT, and ERK. nih.govnih.gov
Ex Vivo and In Vivo Angiogenesis Models: The anti-angiogenic properties of E804 were further confirmed in a rat aortic ring assay, where it inhibited the formation of microvessels. nih.gov In vivo, the reduced CD31 microvessel density observed in the CT-26 colon cancer allograft model provides direct evidence of its anti-angiogenic activity in a tumor context. nih.govnih.gov Furthermore, studies in zebrafish have highlighted the potent angiosuppressive activity of E804. mdpi.com
Table 3: Efficacy of E804 in Preclinical Angiogenesis Models
| Model | Key Findings |
|---|---|
| HUVEC Assays | Inhibited proliferation, migration, and tube formation; Decreased phosphorylation of VEGFR-2, AKT, and ERK. nih.govnih.gov |
| Rat Aortic Ring Assay | Inhibited microvessel formation. nih.gov |
| CT-26 Allograft | Decreased CD31 microvessel density. nih.govnih.gov |
| Zebrafish | Demonstrated potent angiosuppressive activity. mdpi.com |
Disease-Specific Biomarker Modulation in Animal Models (e.g., CD31, Ki-67)
In preclinical animal models, Indirubin derivative E804 has demonstrated the ability to modulate key biomarkers associated with angiogenesis and cell proliferation. Studies involving syngeneic mouse models with subcutaneously transplanted CT-26 colon cancer cells have provided significant insights into these effects. nih.govresearchgate.net Intratumoral administration of E804 resulted in a notable inhibition of tumor growth. nih.govresearchgate.net
Immunohistochemical analysis of the tumor tissues revealed specific changes in biomarker expression. nih.govnih.gov A decrease in the microvessel density index, measured by the endothelial cell marker CD31, was observed in E804-treated tumors, indicating an anti-angiogenic effect. nih.govnih.gov Concurrently, the proliferative index, as measured by the marker Ki-67, was also significantly reduced. nih.govnih.gov This suggests that E804 inhibits the proliferation of cancer cells within the tumor. In contrast, the apoptotic index, determined by TUNEL assay, was increased in tumors treated with E804, indicating an induction of programmed cell death. nih.gov These findings collectively show that E804's anti-tumor activity in this model is linked to its ability to suppress new blood vessel formation and cell division while promoting apoptosis. nih.govnih.gov
| Biomarker | Biological Function | Observed Effect of E804 Treatment | Implication | Source |
|---|---|---|---|---|
| CD31 | Endothelial cell adhesion, Angiogenesis marker | Decreased expression/density in tumor microvessels | Inhibition of angiogenesis | nih.govnih.gov |
| Ki-67 | Nuclear protein associated with cell proliferation | Decreased expression in tumor cells | Inhibition of cell proliferation | nih.govnih.gov |
| TUNEL Assay | Detects DNA fragmentation in apoptotic cells | Increased number of TUNEL-positive cells | Induction of apoptosis | nih.gov |
Investigation of Developmental Toxicity in Animal Models (e.g., zebrafish embryos)
The developmental toxicity of E804 has been investigated using zebrafish (Danio rerio) embryos, a common model for toxicological studies. frontiersin.orgnih.gov Research showed that exposure to E804 induced significant developmental toxicity in a concentration-dependent manner. frontiersin.orgnih.gov
| Endpoint | Observation in E804-Treated Zebrafish Embryos | Source |
|---|---|---|
| Malformation Rate | Significantly increased | frontiersin.orgnih.gov |
| Specific Malformations | Pericardial edema, curved body shape, swim bladder deficiency | frontiersin.orgnih.gov |
| Hatching Rate | Significantly decreased | frontiersin.orgnih.gov |
| Body Length | Significantly decreased | frontiersin.orgnih.gov |
| Organ-Specific Toxicity | Observed in heart, liver, phagocytes, and vascular formation | frontiersin.orgnih.gov |
| Molecular Mechanism | Increased Reactive Oxygen Species (ROS) and apoptosis | frontiersin.orgresearchgate.net |
Combination Therapy Strategies in Preclinical Research
The multi-target nature of E804, particularly its dual inhibition of pathways like STAT3 and Cyclin-Dependent Kinases (CDKs), provides a strong basis for its use in combination therapy strategies. nih.gov Preclinical research explores combining E804 with other therapeutic agents to enhance efficacy, overcome drug resistance, and leverage its unique molecular activities for synergistic effects. nih.gov The rationale is that by simultaneously targeting multiple critical pathways involved in tumor growth, survival, and angiogenesis, combination regimens may produce a more potent and durable anti-cancer response. mdpi.comredalyc.org
Synergistic Effects with Standard-of-Care Therapeutic Agents (Preclinical Rationales)
The molecular action of E804 provides several rationales for expecting synergistic effects when combined with standard-of-care therapies.
Chemotherapeutics: E804's ability to inhibit CDKs and induce apoptosis suggests a potential synergy with cytotoxic chemotherapies. mdpi.com For instance, in preclinical models of triple-negative breast cancer, co-treatment of E804 with paclitaxel (B517696) resulted in a 40% enhancement of apoptosis compared to paclitaxel monotherapy. By arresting the cell cycle or lowering the apoptotic threshold, E804 can sensitize cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy.
Anti-angiogenic Agents: E804 itself has anti-angiogenic properties through the inhibition of VEGFR-2 phosphorylation. nih.govnih.gov Combining it with other anti-angiogenic drugs, such as bevacizumab, could lead to a more comprehensive blockade of tumor neovascularization. mdpi.com
Immune Checkpoint Inhibitors: A strong rationale exists for combining E804 with immune checkpoint inhibitors. mdpi.com Anti-angiogenic effects can normalize tumor vasculature, facilitating the infiltration of immune cells. mdpi.com Furthermore, E804 can modulate the tumor microenvironment by suppressing pro-inflammatory and immunosuppressive cytokines like IL-6 and IL-10. nih.gov Preclinical data suggest that by reducing IL-10 secretion, E804 could help reverse immunosuppression within tumors, thereby enhancing the efficacy of immunotherapies.
Overcoming Resistance Mechanisms in Preclinical Disease Models
A significant application of E804 in combination therapy is its potential to overcome resistance to other treatments. nih.govmdpi.com The activation of signaling pathways like STAT3 is a known mechanism of resistance to various targeted therapies and chemotherapies. tandfonline.com
In one study, a subtoxic concentration of E804 was shown to re-sensitize cancer treatment-resistant cells (MV4-11-R) to therapy. nih.gov This effect was achieved through the inhibition of STAT1, STAT3, and STAT5 signaling and the suppression of the anti-apoptotic protein survivin. nih.gov In another preclinical model, E804 was identified in a high-throughput screen as a compound capable of overcoming the cytoprotective effects mediated by bone marrow stromal cells, a common mechanism of drug resistance in acute myeloid leukemia (AML). mdpi.com This suggests E804 can disrupt the supportive tumor microenvironment that confers resistance. A patent has also described the use of indirubin derivatives to overcome resistance to various biotherapeutics. google.com
Rationales for Novel Combination Regimens Based on Molecular Insights
The detailed understanding of E804's molecular targets opens avenues for designing novel combination therapies based on specific molecular rationales.
Targeting STAT-mediated Resistance: Since constitutive activation of STAT3/5 is a resistance mechanism for therapies like EGFR inhibitors (in non-small cell lung cancer) or TKIs (in chronic myeloid leukemia), combining these agents with E804 presents a logical strategy to preemptively block this escape pathway. nih.govtandfonline.commdpi.com
Dual Inhibition of Proliferation and Angiogenesis: E804's simultaneous inhibition of CDKs (affecting cell cycle) and VEGFR-2 (affecting angiogenesis) is a powerful attribute. nih.govresearchgate.net This provides a rationale for combining it with agents that target other aspects of tumor biology, such as metabolism or DNA repair, to create a multi-pronged attack.
Modulating the Inflammatory Milieu: E804's ability to inhibit STAT3 and modulate macrophage function can alter the tumor's inflammatory and immune landscape. nih.govnih.gov This supports novel combinations with therapies that are highly dependent on the host immune response, such as oncolytic viruses or cancer vaccines, where reshaping the tumor microenvironment from immunosuppressive to immunoreactive is critical for success. mdpi.comnih.gov
Targeting Upstream Kinases: E804 is a direct inhibitor of the Src kinase, which acts upstream of several signaling pathways, including STAT3. nih.gov This provides a rationale for combining E804 with drugs that target downstream effectors in parallel pathways, potentially leading to a more complete and durable shutdown of oncogenic signaling.
Pharmacological Aspects and Molecular Interactions of Indirubin Derivative E804
Cellular Uptake and Intracellular Distribution Studies
Membrane Permeability and Transporter Interactions
Indirubin (B1684374) derivative E804, a synthetic modification of a natural compound, has been engineered to improve its pharmacological properties. A key aspect of its design is its ability to cross cellular membranes to reach intracellular targets. Studies have confirmed that E804 is a cell-permeable compound. physiology.orgnih.gov The addition of a hydrophilic 2,3-dihydroxypropyl oxime ether group to the indirubin core enhances its aqueous solubility compared to the parent molecule, a critical factor for its bioavailability.
The permeability of E804 has been quantitatively assessed using in vitro models of the human intestinal barrier. A study utilizing Caco-2 cell monolayers, a standard model for predicting oral drug absorption, determined the apparent permeability coefficient (Papp) of E804. nih.gov The permeability from the apical (intestinal lumen side) to the basolateral (blood side) direction was measured at 2.0 ± 0.25 × 10⁻⁶ cm/s. nih.gov The permeability in the reverse direction, from basolateral to apical, was 1.14 ± 0.12 × 10⁻⁶ cm/s. nih.gov This results in a calculated efflux ratio of 0.57, suggesting that the compound is not significantly pumped out of the cells by efflux transporters. nih.gov
Table 1: Permeability Characteristics of Indirubin Derivative E804 in Caco-2 Cell Monolayer Assay
| Parameter | Value | Indication |
|---|---|---|
| Apparent Permeability (Papp A→B) | 2.0 ± 0.25 × 10⁻⁶ cm/s | High membrane permeability |
| Apparent Permeability (Papp B→A) | 1.14 ± 0.12 × 10⁻⁶ cm/s | Low reverse transport |
| Efflux Ratio (ER) | 0.57 | Not a significant substrate for efflux pumps |
| P-glycoprotein (P-gp) Interaction | Not a strong substrate | Low potential for P-gp mediated resistance |
Subcellular Localization and Accumulation of E804
Once inside the cell, the distribution of E804 to specific subcellular compartments is critical to its mechanism of action. E804 is known to potently inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov A key step in this pathway is the translocation of phosphorylated STAT3 from the cytoplasm to the nucleus to regulate gene expression. Research shows that E804 blocks the nuclear translocation of STAT3, indicating that the compound exerts its effect within the cytoplasm or at the nuclear pore complex. Similarly, E804 has been found to inhibit the activation of STAT5, which also involves nuclear translocation. nih.govnih.gov
Further evidence points to a cytoplasmic and nuclear influence. In studies using live cell imaging, E804 was shown to affect the IL-6-induced nuclear accumulation of a STAT3-Green Fluorescent Protein (GFP) fusion protein. physiology.org While direct visualization studies detailing the specific accumulation of E804 in organelles like mitochondria or the endoplasmic reticulum are not extensively published, its known mechanism of inhibiting cytoplasmic kinases and preventing the nuclear import of transcription factors strongly suggests that its primary sites of action and accumulation are the cytoplasm and the nuclear envelope. Another indirubin analog, indirubin-3′-oxime (I3O), was observed to increase the nuclear localization of β-catenin, suggesting that indirubin derivatives can influence the localization of key signaling proteins. nih.gov
Target Engagement and Occupancy Studies
Direct Binding Assays with Purified Protein Targets
This compound functions as a multi-target kinase inhibitor. Its interaction with these targets has been quantified through direct binding and enzymatic assays using purified proteins. These studies have established the potency of E804 against several key kinases involved in cell proliferation and survival.
E804 is a potent, ATP-competitive inhibitor of c-Src kinase, with a half-maximal inhibitory concentration (IC₅₀) of 0.43 μM in in vitro kinase assays. clemson.edupnas.org It is believed to interact with the ATP-binding pocket of Src, similar to how parent indirubin compounds inhibit cyclin-dependent kinases (CDKs). clemson.edupnas.org E804 also directly targets the Insulin-like Growth Factor 1 Receptor (IGF1R), a key driver of cell growth, with an IC₅₀ of 0.65 μM. medchemexpress.com
The compound's activity against CDKs, which are crucial for cell cycle progression, has also been well-characterized. It inhibits the CDK2/Cyclin E complex with a half-maximal effective concentration (EC₅₀) of 0.23 μM. medchemexpress.com Further assays revealed its inhibitory activity against other CDK complexes, including CDK1/cyclin B (IC₅₀ = 1.65 μM) and CDK2/cyclin A (IC₅₀ = 0.54 μM). clemson.edu Additionally, E804 has been identified as a direct inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical kinase in angiogenesis, with an IC₅₀ of 0.95 μM. nih.gov To a lesser extent, it also inhibits Jak1 kinase activity. clemson.edu
Table 2: In Vitro Inhibitory Activity of this compound Against Purified Kinase Targets
| Protein Target | Assay Type | Value | Reference |
|---|---|---|---|
| c-Src kinase | IC₅₀ | 0.43 μM | clemson.edupnas.org |
| Insulin-like Growth Factor 1 Receptor (IGF1R) | IC₅₀ | 0.65 μM | medchemexpress.com |
| CDK2/CycE | EC₅₀ | 0.23 μM | medchemexpress.com |
| CDK1/cyclin B | IC₅₀ | 1.65 μM | clemson.edu |
| CDK2/cyclin A | IC₅₀ | 0.54 μM | clemson.edu |
| VEGFR-2 | IC₅₀ | 0.95 μM | nih.gov |
| Jak1 kinase | Inhibitory activity demonstrated, specific value not reported | clemson.edu |
Cellular Thermal Shift Assays (CETSA) and Other Biophysical Methods
Biophysical methods provide definitive evidence of direct drug-target interaction. The binding of E804 to its targets has been confirmed through X-ray crystallography, one of the most powerful biophysical techniques for visualizing molecular interactions at an atomic level. The crystal structure of the PCTAIRE-family kinase CDK16 has been solved in a complex with Indirubin E804. nih.govportlandpress.com The structure reveals that the planar indirubin scaffold binds to the kinase hinge region, forming three hydrogen bonds. nih.gov This binding induces an atypical conformational change where a specific amino acid residue (Phe305) in the activation segment flips out, creating a cage-like structure around the inhibitor. nih.gov This detailed structural information confirms direct physical occupancy of the inhibitor in the kinase's ATP-binding pocket.
The Cellular Thermal Shift Assay (CETSA) is a method used to verify target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding. dntb.gov.ua While a specific CETSA melt curve for E804 has not been published, studies on CDK16 have utilized the technique and provide context for E804's binding mode. nih.gov These studies note that E804 is compatible with an active kinase conformation, distinguishing it from other inhibitors that bind to inactive conformations. nih.gov This insight from biophysical and structural analysis is crucial for understanding how E804 engages its targets within the complex milieu of a living cell. Co-immunoprecipitation experiments have also been used to validate the inhibition of upstream regulators of the Stat3 pathway in cancer cell lines.
Metabolomic and Proteomic Profiling in Response to this compound Treatment
The binding of this compound to its kinase targets initiates a cascade of downstream cellular changes, which can be observed at the level of protein expression and post-translational modifications. While comprehensive, untargeted metabolomic or proteomic studies on E804 are limited in the public domain, numerous studies have employed proteomic techniques, primarily Western blotting, to quantify changes in the expression of specific proteins following E804 treatment.
These targeted proteomic analyses have consistently shown that E804 treatment leads to the downregulation of key anti-apoptotic proteins that are transcriptionally regulated by the STAT3 and STAT5 signaling pathways. nih.gov Specifically, a dose-dependent decrease in the expression of Mcl-1 and Survivin has been documented in human breast and prostate cancer cells. pnas.org In chronic myelogenous leukemia (CML) cells, E804 treatment downregulates the expression of the STAT5 target proteins Bcl-xL and Mcl-1. nih.gov These changes in protein levels are directly linked to the induction of apoptosis. For example, in breast cancer cells, a 60% reduction in Mcl-1 expression within 24 hours of E804 treatment correlated with a threefold increase in apoptosis.
Furthermore, proteomic methods have been essential in elucidating the upstream effects of E804. Western blot analyses have confirmed a significant decrease in the levels of phosphorylated (activated) STAT3, c-Src, and Jak1 within minutes to hours of E804 treatment in cancer cells, demonstrating the rapid impact of the compound on these signaling pathways. nih.govpnas.org In studies on human umbilical vein endothelial cells (HUVECs), E804 treatment was shown to decrease the phosphorylation of VEGFR-2 and its downstream effectors AKT and ERK. nih.gov These findings collectively illustrate that E804 profoundly alters the cellular proteome, particularly by suppressing key proteins involved in cell survival, proliferation, and apoptosis pathways.
Table 3: Documented Protein Expression and Phosphorylation Changes Following E804 Treatment
| Protein | Effect of E804 Treatment | Cellular Pathway | Reference |
|---|---|---|---|
| Mcl-1 | Downregulation | Apoptosis | nih.govpnas.org |
| Survivin | Downregulation | Apoptosis, Cell Cycle | pnas.org |
| Bcl-xL | Downregulation | Apoptosis | nih.gov |
| p-STAT3 (Phospho-STAT3) | Decreased Phosphorylation | STAT3 Signaling | pnas.org |
| p-Src (Phospho-Src) | Decreased Phosphorylation | Src Signaling | pnas.org |
| p-Jak1 (Phospho-Jak1) | Decreased Phosphorylation | JAK/STAT Signaling | pnas.org |
| p-VEGFR-2 (Phospho-VEGFR-2) | Decreased Phosphorylation | Angiogenesis | nih.gov |
| p-AKT (Phospho-AKT) | Decreased Phosphorylation | PI3K/AKT Signaling | nih.gov |
| p-ERK (Phospho-ERK) | Decreased Phosphorylation | MAPK/ERK Signaling | nih.gov |
Identification of Key Metabolic Signature Changes
Research into the specific metabolic signature changes induced by E804 is an evolving area. While comprehensive metabolomic studies detailing a global metabolic signature are not extensively published, the known interactions of E804 with key signaling pathways suggest likely alterations in cellular metabolism. For instance, the inhibition of pathways crucial for cell proliferation and survival, such as the STAT3 and PI3K/AKT/mTOR pathways, would predictably impact cancer cell metabolism, which is often characterized by increased glycolysis and anabolic processes. researchgate.net
Studies on related indirubin compounds and the pathways E804 targets provide some insight. For example, the inhibition of STAT3 can affect metabolic reprogramming in cancer cells. researchgate.net Furthermore, the interaction of indirubins with the Aryl Hydrocarbon Receptor (AhR) can induce the expression of metabolic enzymes like CYP1A1 and CYP1B1, which could lead to the metabolism of E804 itself and potentially alter the metabolic profile of the cell. clemson.edu A study on RAW264.7 macrophages showed that E804 can modulate inflammatory responses, which are closely linked to metabolic shifts. nih.gov However, detailed analyses identifying specific, quantifiable changes in metabolite levels to establish a distinct "metabolic signature" for E804 exposure are not yet widely available in the public domain.
Global Protein Expression and Phosphorylation Alterations
E804 exerts significant effects on global protein expression and phosphorylation, primarily through its action as a multi-kinase inhibitor. researchgate.net Its inhibitory activities lead to downstream changes in the phosphorylation status and expression levels of numerous proteins involved in cell cycle regulation, apoptosis, and signal transduction.
Key Phosphorylation Alterations:
STAT3: E804 is a known inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling. researchgate.netnih.gov It blocks the tyrosyl phosphorylation of STAT3, preventing its activation and subsequent translocation to the nucleus. clemson.eduresearchgate.net This has been observed in various cancer cell lines, including breast, prostate, and glioblastoma cells. researchgate.netnih.gov
c-Src Kinase: The inhibition of STAT3 by E804 is mediated through the direct inhibition of c-Src kinase activity. clemson.educlemson.edu E804 competitively binds to the ATP-binding site of Src, thereby preventing the phosphorylation of its downstream targets, including STAT3. clemson.edu
Jak1 Kinase: E804 has also been shown to inhibit the phosphorylation of Janus kinase 1 (Jak1), although to a lesser extent than its effect on Src. researchgate.netclemson.edu
VEGFR-2, ERK, and AKT: In human umbilical vein endothelial cells (HUVECs), E804 treatment has been shown to reduce the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the downstream signaling proteins ERK and AKT. researchgate.net
Cyclin-Dependent Kinases (CDKs): Like other indirubin derivatives, E804 inhibits CDKs, which are key regulators of cell cycle progression. researchgate.netclemson.edu It has shown inhibitory activity against CDK1/cyclin B, CDK2/cyclin A, and CDK2/cyclin E complexes. clemson.edu
Global Protein Expression Changes:
The inhibition of these signaling pathways by E804 leads to changes in the expression of various proteins. For example, the downregulation of STAT3 signaling leads to reduced expression of anti-apoptotic proteins such as Mcl-1 and Survivin. In glioblastoma cells, treatment with E804 has been associated with an increased expression of glial fibrillary acidic protein (GFAP), a marker for mature astrocytes, indicating an induction of differentiation. nih.gov Furthermore, a reduction in the anti-apoptotic protein Bcl-xL and activation of Caspase 3, indicative of apoptosis, have also been observed. nih.gov
Table 1: Summary of E804-Induced Phosphorylation and Protein Expression Changes
| Target Pathway/Protein | Effect on Phosphorylation | Consequent Protein Expression Changes | Cell Type/Context |
| STAT3 | Decreased | ↓ Mcl-1, ↓ Survivin, ↓ Bcl-xL | Cancer cells (Breast, Prostate, Glioblastoma) |
| c-Src | Decreased | Downstream effects on STAT3 targets | In vitro, Cancer cells |
| Jak1 | Decreased | Downstream effects on STAT signaling | In vitro |
| VEGFR-2 | Decreased | Endothelial cells (HUVECs) | |
| ERK | Decreased | Endothelial cells (HUVECs) | |
| AKT | Decreased | Endothelial cells (HUVECs) | |
| CDKs | (Inhibited) | Cancer cells | |
| GFAP | Increased | Glioblastoma cells | |
| Caspase 3 | Activated | Glioblastoma cells |
Off-Target Interactions and Selectivity Profiling (Molecular and Cellular Level)
The therapeutic efficacy and potential side effects of kinase inhibitors are largely determined by their selectivity. gardp.orgfrontiersin.org Off-target activity occurs when a drug interacts with molecules other than its intended primary target. gardp.org
Kinome-Wide Selectivity Screens for E804
Kinome-wide selectivity screens are essential for characterizing the interaction profile of kinase inhibitors against a large panel of human kinases. ab-science.com While a comprehensive, publicly available kinome-wide screen specifically for E804 is not detailed in the provided search results, some studies have positioned it within the broader context of kinase inhibitor selectivity. One analysis that calculated a kinome selectivity score for 72 different compounds identified this compound as having a selectivity score (S(3 µM)) of 0.48, placing it among compounds with a relatively broad interaction profile. ab-science.com For comparison, a lower score generally indicates higher selectivity. This suggests that E804 interacts with a number of kinases beyond its primary targets.
Receptor Binding Profiling and Unintended Interactions
Beyond the kinome, receptor binding profiling helps to identify other potential off-target interactions. revvity.com E804 has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R), with a reported IC50 of 0.65 μM. medchemexpress.com This interaction contributes to its anticancer effects.
Another significant unintended interaction for indirubin derivatives is with the Aryl Hydrocarbon Receptor (AhR). clemson.edu While some indirubins are potent AhR activators, a study using RAW264.7 macrophage cells suggested that E804 has weak AhR-associated properties in this particular cell line. nih.gov However, other research has implicated E804 in the activation of AhR in a human glioblastoma cell line. clemson.edu This discrepancy highlights that off-target effects can be cell-type specific. The activation of AhR can induce metabolic enzymes, which may influence the compound's own metabolism and therapeutic window. clemson.edu
Table 2: Known On-Target and Off-Target Interactions of E804
| Target | Type of Interaction | Reported IC50/EC50 | Implication |
| c-Src Kinase | Inhibition | 0.43 μM clemson.edu | Primary Target (Anti-cancer) |
| STAT3 Signaling | Inhibition | - | Primary Target (Anti-cancer) |
| CDK2/CycE | Inhibition | 0.23 μM medchemexpress.com | Primary Target (Anti-cancer) |
| CDK1/cyclin B | Inhibition | 1.65 μM clemson.edu | Primary Target (Anti-cancer) |
| CDK2/cyclin A | Inhibition | 0.54 μM clemson.edu | Primary Target (Anti-cancer) |
| IGF-1R | Inhibition | 0.65 μM medchemexpress.com | Off-Target (Anti-cancer) |
| Jak1 Kinase | Inhibition | - | Off-Target |
| Aryl Hydrocarbon Receptor (AhR) | Activation (cell-type dependent) | - | Off-Target (Potential for altered metabolism) |
Implications of Off-Target Activity on Specificity and Mechanism
On one hand, engaging multiple anti-cancer targets like c-Src, CDKs, and IGF-1R simultaneously could lead to a more potent and robust therapeutic effect, potentially overcoming resistance mechanisms that might arise if only a single pathway were inhibited. medchemexpress.comclemson.edu
On the other hand, a lack of high selectivity can lead to unintended biological effects and potential toxicity. gardp.orgmtoz-biolabs.com The interaction with AhR, for example, could lead to complex downstream effects, including the induction of metabolic enzymes that might alter the drug's half-life or produce toxic metabolites. clemson.edu The broad kinase inhibition profile suggested by its selectivity score indicates that E804 likely affects numerous cellular processes, which complicates the precise elucidation of its mechanism of action and could contribute to a narrower therapeutic window. ab-science.com Therefore, while the multi-targeted nature of E804 is central to its therapeutic potential, it also necessitates careful consideration of its off-target profile to fully understand its biological impact and to anticipate potential adverse effects. frontiersin.org
Advanced Research Methodologies Applied to Indirubin Derivative E804
High-Throughput Screening (HTS) in the Discovery and Optimization of E804 Analogues
High-throughput screening (HTS) has been a cornerstone in the discovery and development of indirubin (B1684374) derivatives, including E804 and its analogues. HTS allows for the rapid assessment of large libraries of chemical compounds to identify those that exhibit a desired biological activity. nih.gov This unbiased approach has the potential to uncover novel compounds and pathways. nih.gov
In the context of indirubin-based molecules, HTS campaigns have been instrumental. For instance, a high-throughput screening effort identified 16 potent indirubin-based inhibitors of DRAK2 (DAP kinase-related apoptosis-inducing protein kinase 2). mdpi.com Such screenings are often the first step in a long process of lead discovery and optimization. Once initial "hits" are identified, they undergo further testing and medicinal chemistry efforts to improve their potency, selectivity, and other pharmacological properties. sci-hub.se This iterative process of screening and chemical modification has led to the development of various E804 analogues with tailored activity profiles. For example, structure-activity relationship (SAR) studies, which are often informed by HTS data, have been crucial in understanding how modifications to the indirubin scaffold affect its kinase inhibitory activity. nih.gov
The discovery of E804 itself was part of a broader effort to synthesize and screen indirubin derivatives for their biological activities. mdpi.com The process typically involves assaying compounds against specific molecular targets or in cell-based models to identify those with promising profiles. nih.gov
Biophysical Techniques for Ligand-Target Interaction Analysis
Understanding the direct physical interaction between a small molecule like E804 and its protein targets is fundamental to elucidating its mechanism of action. Several biophysical techniques are employed for this purpose, providing quantitative data on binding affinity, thermodynamics, and the precise structural details of the interaction.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques used to characterize the binding of ligands to their targets in real-time. cytivalifesciences.comharvard.edu
Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip where a target molecule (the ligand) is immobilized. nih.gov When an analyte (like E804) flows over the surface and binds to the ligand, the local refractive index changes, which is detected as a shift in the SPR signal. wikipedia.org This allows for the determination of association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D), a measure of binding affinity, can be calculated. wikipedia.orgharvard.edu SPR is highly sensitive and can be used to study a wide range of interactions, including those involving small molecules. cytivalifesciences.comescholarship.org
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edu In an ITC experiment, a solution of the ligand (e.g., E804) is titrated into a sample cell containing the target protein. mosbri.eu The resulting heat change is measured, and from the data, a complete thermodynamic profile of the interaction can be obtained, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS) of binding, as well as the stoichiometry (n) of the interaction. harvard.edumdpi.com This detailed thermodynamic information provides insights into the forces driving the binding event. mdpi.com ITC is considered the gold standard for characterizing biomolecular interactions. mdpi.commolaid.comunistra.fruni-konstanz.de
| Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. nih.govwikipedia.org | Association rate (k_a), Dissociation rate (k_d), Equilibrium dissociation constant (K_D). wikipedia.orgharvard.edu |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. harvard.edumosbri.eu | Binding affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). harvard.edumdpi.com |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Complex Structure Determination
To visualize the interaction between E804 and its target proteins at an atomic level, high-resolution structural biology techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are employed.
X-ray Crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. wikipedia.org For this method, the target protein, in complex with the ligand (E804), needs to be crystallized. The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure can be modeled. nih.gov X-ray crystallography has been fundamental in revealing the precise binding mode of many small molecule inhibitors, including the crystal structure of PCTAIRE1 kinase in complex with Indirubin E804. nih.govpdbj.orglibretexts.org This provides invaluable information for structure-based drug design and optimization. nih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structure of biological macromolecules, particularly large and flexible complexes that are difficult to crystallize. nih.govtechnologynetworks.com In cryo-EM, a sample is rapidly frozen in vitreous ice, preserving its native structure. wikipedia.org The frozen sample is then imaged using an electron microscope, and sophisticated image processing algorithms are used to reconstruct a 3D model. technologynetworks.com Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for a wide range of biological samples. nih.govwikipedia.org This technique is particularly valuable for studying large protein complexes that E804 might interact with. nih.gov
Advanced Imaging Techniques for In Situ and Live-Cell Studies
Moving from the molecular to the cellular level, advanced imaging techniques are essential for observing the effects of E804 within its biological context. These methods allow for the visualization of cellular responses and the tracking of molecules in living systems.
Live-Cell Imaging of Cellular Responses to E804
Live-cell imaging involves the use of microscopy to observe living cells over time. scintica.com This technique allows researchers to study dynamic cellular processes in their native state, providing insights that are not possible with fixed-cell methods. thermofisher.comyoutube.com By using fluorescent probes or genetically encoded fluorescent reporters, specific cellular components or events can be visualized. nih.gov
In the study of E804, live-cell imaging can be used to monitor a variety of cellular responses, such as:
Cell Cycle Progression: Tracking changes in cell division and proliferation rates. nih.gov
Apoptosis: Visualizing the process of programmed cell death. scintica.comnih.gov
Signal Transduction: Observing the localization and activation of signaling proteins within the cell.
These studies provide a dynamic view of how E804 affects cellular behavior in real-time. nih.gov
Molecular Imaging Techniques in Preclinical Animal Models
To evaluate the effects of E804 in a whole-organism context, molecular imaging techniques are employed in preclinical animal models. dntb.gov.ua These non-invasive methods allow for the longitudinal study of biological processes in living animals, reducing the number of animals needed for research and providing a more complete picture of a compound's in vivo activity. nih.govmolecubes.com
Commonly used preclinical imaging modalities include:
Bioluminescence and Fluorescence Imaging: These optical imaging techniques use light-emitting reporters to visualize and quantify biological processes, such as tumor growth. oatext.com
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiotracers to visualize and measure physiological processes at the molecular level. nih.gov
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical and functional information without the use of ionizing radiation. eurobioimaging-access.eu
These imaging modalities can be used to assess the impact of E804 on various physiological and pathological processes in vivo, bridging the gap between in vitro studies and potential clinical applications. molecubes.comoatext.com
Omics Technologies in Indirubin Derivative E804 Research
The investigation of this compound has been significantly advanced by the application of "omics" technologies. These high-throughput methods allow for a comprehensive, system-wide analysis of biological molecules, providing a holistic view of the cellular responses to this compound. Methodologies such as transcriptomics, proteomics, and metabolomics have been pivotal in elucidating the molecular mechanisms underlying the biological activities of E804.
Transcriptomics (RNA-Seq) for Gene Expression Analysis
Transcriptomic analyses, particularly those utilizing quantitative real-time PCR (qRT-PCR) arrays, have been instrumental in mapping the changes in gene expression induced by this compound. These studies reveal that E804 modulates a distinct set of genes involved in critical cellular processes like inflammation, apoptosis, and oxidative stress.
In studies using mammalian macrophage cell lines, E804 has been shown to be a potent modulator of inflammatory gene expression. medchemexpress.com When macrophages are stimulated with lipopolysaccharide (LPS), a bacterial endotoxin (B1171834) that provokes a strong pro-inflammatory response, co-treatment with E804 significantly suppresses the expression of key inflammatory genes. medchemexpress.com This includes the downregulation of genes encoding for pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-10 (IL-10), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). medchemexpress.comnih.gov
Furthermore, transcriptomic studies have shed light on E804's role in regulating apoptosis and cell differentiation. In glioblastoma cells, E804 treatment leads to an increased expression of glial fibrillary acidic protein (GFAP), a well-established marker for astrocyte differentiation. mdpi.commdpi.com In developmental toxicity studies using zebrafish embryos, E804 treatment was found to alter the expression of genes crucial for apoptosis. nih.gov Specifically, it downregulated the anti-apoptotic gene Bcl-2 while upregulating pro-apoptotic genes like Bax and Caspase 3. nih.gov The expression of the inflammatory cytokine TNF-α was also noted to be significantly increased. nih.gov Additionally, genes associated with managing oxidative stress, such as NRF-2 and SOD, were found to be downregulated in response to E804 in this model system. nih.gov A focused qRT-PCR array on stress and toxicity-related genes further revealed that E804 suppresses the expression of apoptosis control genes, including Caspase 1, Caspase 2, and Annexin 5, particularly when co-administered with LPS. medchemexpress.com
Table 1: Selected Genes with Altered Expression in Response to this compound
| Gene | Model System | Experimental Context | Observed Effect | Reference(s) |
| Inflammatory Response | ||||
| iNOS, COX-2, IL-6, IL-10 | Murine Macrophages | LPS Stimulation | Suppression | medchemexpress.comnih.gov |
| TNF-α | Zebrafish Embryos | Developmental Toxicity | Increased Expression | nih.gov |
| Apoptosis Regulation | ||||
| Mcl-1, Survivin | Human Cancer Cells | Antitumor Activity | Downregulation | researchgate.net |
| Bcl-xL | Glioblastoma Cells | Apoptosis Induction | Reduction | mdpi.com |
| Bcl-2 | Zebrafish Embryos | Developmental Toxicity | Decreased Expression | nih.gov |
| Bax, Caspase 3 | Zebrafish Embryos | Developmental Toxicity | Increased Expression | nih.gov |
| Caspase 1, Caspase 2, Annexin 5 | Murine Macrophages | LPS Stimulation | Suppression | medchemexpress.com |
| Cell Differentiation | ||||
| GFAP | Glioblastoma Cells | Differentiation Induction | Increased Expression | mdpi.commdpi.com |
| Oxidative Stress | ||||
| SOD-1, HO-1 | Murine Macrophages | Stress & Toxicity Array | Modulated Expression | nih.gov |
| NRF-2, SOD | Zebrafish Embryos | Developmental Toxicity | Decreased Expression | nih.gov |
Proteomics (Mass Spectrometry-based) for Protein Abundance and Modifications
Proteomic investigations, primarily using mass spectrometry-based techniques and Western blotting, have been crucial in identifying the protein targets of E804 and understanding its post-translational impact. This research demonstrates that E804's antitumor and anti-inflammatory effects are largely mediated through the inhibition of key protein kinases and the subsequent alteration of signaling pathways.
A significant finding is that E804 is a direct and potent inhibitor of the c-Src kinase. researchgate.netnih.gov In-vitro kinase assays have confirmed this direct inhibition. researchgate.net This action has profound downstream consequences, as c-Src is an upstream kinase for the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. researchgate.netnih.gov Proteomic analyses show that treatment with E804 leads to a reduction in the tyrosyl phosphorylation of both c-Src and STAT3. researchgate.net This inhibition of phosphorylation is critical, as it prevents STAT activation and its translocation to the nucleus to regulate gene expression.
The inactivation of the Src-STAT3/STAT5 signaling axis by E804 leads to a measurable decrease in the abundance of key anti-apoptotic proteins. researchgate.netnih.gov Studies in human breast, prostate, and chronic myelogenous leukemia (CML) cells have consistently shown that E804 treatment downregulates the expression of Mcl-1 and Survivin. researchgate.net Similarly, in glioblastoma cells, E804 reduces the levels of Bcl-xL and Mcl-1, which is associated with the activation of Caspase 3 and the induction of apoptosis. mdpi.com
In the context of angiogenesis, proteomic studies have revealed that E804 decreases the phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and its downstream effectors AKT and extracellular signal-regulated kinase (ERK) in endothelial cells. lcms.cz While transcriptomic data showed potent suppression of iNOS and COX-2 genes, proteomic analysis indicated that the reduction in their corresponding protein levels was less dramatic. medchemexpress.com
Table 2: Proteins and Phosphorylation Events Modulated by this compound
| Protein Target | Model System | Observed Effect | Downstream Consequence | Reference(s) |
| c-Src | Human Cancer Cells | Direct Inhibition; Decreased Phosphorylation | Inhibition of STAT3/STAT5 signaling | researchgate.netnih.gov |
| STAT3 | Human Cancer Cells | Decreased Tyrosyl Phosphorylation | Downregulation of Mcl-1, Survivin; Apoptosis | researchgate.net |
| STAT5 | CML Cells | Blocked Activation | Downregulation of Bcl-xL, Mcl-1; Apoptosis | nih.gov |
| Mcl-1 | Human Cancer, CML, Glioblastoma Cells | Decreased Protein Abundance | Apoptosis Induction | mdpi.comresearchgate.netnih.gov |
| Survivin | Human Cancer Cells | Decreased Protein Abundance | Apoptosis Induction | researchgate.net |
| Bcl-xL | CML, Glioblastoma Cells | Decreased Protein Abundance | Apoptosis Induction | mdpi.comnih.gov |
| VEGFR-2 | Human Endothelial Cells | Decreased Phosphorylation | Inhibition of angiogenesis | lcms.cz |
| AKT, ERK | Human Endothelial Cells | Decreased Phosphorylation | Inhibition of angiogenesis | lcms.cz |
| iNOS, COX-2 | Murine Macrophages | Modest reduction in protein levels | Anti-inflammatory effect | medchemexpress.com |
Metabolomics (NMR, LC-MS) for Metabolic Pathway Perturbations
Metabolomics, which involves the comprehensive analysis of small molecule metabolites using technologies like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful approach to understanding how a compound perturbs cellular metabolic pathways. nih.govnih.govlcms.czfrontiersin.org These techniques provide a functional readout of the physiological state of a cell.
However, based on a review of the available scientific literature, specific studies utilizing NMR or LC-MS-based metabolomics to investigate the global metabolic pathway perturbations induced by this compound have not been extensively documented. While the compound's effects on signaling and gene expression are well-studied, its direct impact on the cellular metabolome remains an area for future investigation. Such studies would be valuable in providing a more complete picture of E804's mechanism of action, potentially uncovering novel effects on cellular energy, nucleotide, or lipid metabolism.
Comparative Analysis and Future Research Trajectories for Indirubin Derivative E804
Comparison of Indirubin (B1684374) Derivative E804 with Other Indirubin Derivatives
Indirubin and its derivatives are known for their inhibitory effects on various kinases, playing crucial roles in cell cycle regulation and signaling pathways. pnas.orgresearchgate.net E804 distinguishes itself through a unique profile of kinase inhibition and downstream effects.
Mechanistic Distinctions and Shared Pathways
E804 and its parent compound, indirubin, along with other derivatives like indirubin-3'-monoxime (B1671880), share the ability to inhibit cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β). pnas.orgnih.gov This inhibition is a common thread that contributes to their anti-proliferative effects by arresting the cell cycle. pnas.org
However, E804 exhibits a distinct and potent inhibitory activity against the Src kinase and subsequently the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. pnas.orgclemson.edu Studies have shown that E804 directly inhibits c-Src kinase activity with an IC50 of 0.43 μM, leading to a reduction in the phosphorylation of STAT3. pnas.org This is a significant distinction from indirubin, which primarily targets the VEGFR-2-mediated STAT3 pathway in endothelial cells without directly inhibiting the kinase itself.
Furthermore, E804 has been identified as a potent inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF1R), with an IC50 of 0.65 μM, a feature not as prominently reported for other indirubins. smolecule.com This broad-spectrum kinase inhibition, encompassing CDKs, Src, and IGF1R, sets E804 apart from more specific derivatives. researchgate.net For instance, derivatives like E564 are noted to be more STAT3-specific.
Another key distinction lies in its anti-angiogenic activity. E804 directly inhibits Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase activity, a novel activity for this compound. nih.gov This direct inhibition of VEGFR-2 phosphorylation leads to the suppression of downstream signaling pathways like AKT and ERK, which are crucial for endothelial cell proliferation and migration. nih.gov In contrast, while indirubin and indirubin-3'-monoxime also exhibit anti-angiogenic properties, they appear to act through different or less direct mechanisms on VEGFR-2. nih.gov
| Target | Indirubin Derivative E804 | Indirubin | Indirubin-3'-monoxime |
| CDKs | Inhibitor | Inhibitor | Potent Inhibitor |
| GSK-3β | Inhibitor | Inhibitor | Inhibitor |
| Src Kinase | Direct Inhibitor (IC50 = 0.43 μM) pnas.org | Indirect effect | Not a primary target |
| STAT3 | Potent Inhibitor (via Src) pnas.orgclemson.edu | Inhibitor (via VEGFR-2) | Inhibitor |
| VEGFR-2 | Direct Kinase Inhibitor nih.gov | Blocks phosphorylation nih.gov | Blocks function nih.gov |
| IGF1R | Potent Inhibitor (IC50 = 0.65 μM) smolecule.com | Not a primary target | Not a primary target |
Efficacy and Potency Comparisons in Preclinical Models
The unique mechanistic profile of E804 translates to notable efficacy and potency in various preclinical models. In studies on human umbilical vein endothelial cells (HUVECs), E804 demonstrated superior anti-angiogenic potential compared to indirubin and indirubin-3'-monoxime. nih.gov E804 was effective at concentrations of 1-10 μM in blocking VEGFR-2 phosphorylation, whereas indirubin required higher concentrations of 25-100 μM. nih.gov
In a CT-26 colorectal cancer allograft model, intratumoral injections of E804 effectively suppressed tumor growth. nih.gov This was attributed to a combination of anti-angiogenic effects, evidenced by decreased CD31 microvessel density, and direct anti-proliferative and pro-apoptotic effects on cancer cells. nih.gov
When compared to other derivatives in specific contexts, E804's potency is notable. For example, while indirubin-3'-monoxime is a more potent inhibitor of CDKs, E804's broader spectrum of activity, particularly its potent inhibition of Src-STAT3 signaling, gives it an advantage in cancers driven by this pathway. pnas.org In studies on H5N1-induced cytokine storms, E804 showed a stronger immunomodulatory effect than indirubin-3'-oxime (IDO). hkmj.org
| Preclinical Model | This compound | Indirubin | Indirubin-3'-monoxime |
| HUVEC Angiogenesis | High potency (1-10 μM) nih.gov | Lower potency (25-100 μM) nih.gov | Moderate potency (2.5-20 μM) nih.gov |
| CT-26 Colon Cancer | Significant tumor growth inhibition nih.gov | Not specified | Not specified |
| Breast & Prostate Cancer Cells | Potent STAT3 signaling blockade pnas.org | Less potent | Less potent |
Advantages of E804 in Specific Research Contexts (e.g., multi-targeted activity)
The multi-targeted nature of E804 presents a significant advantage in complex diseases like cancer, where multiple signaling pathways are often dysregulated. researchgate.net By simultaneously inhibiting key drivers of cell proliferation (CDKs), survival (STAT3, IGF1R), and angiogenesis (VEGFR-2), E804 can potentially overcome the resistance mechanisms that often develop against single-target therapies. pnas.orgnih.govsmolecule.com
This broad-spectrum activity makes E804 a valuable tool for dissecting the interplay between different signaling cascades in cancer biology. researchgate.net Its ability to induce apoptosis in various cancer cell lines, including those of the breast, prostate, and glioblastoma, highlights its potential as a versatile anti-cancer agent. pnas.orgsmolecule.comresearchgate.net
Furthermore, the anti-inflammatory properties of E804, demonstrated by its ability to suppress pro-inflammatory cytokines, suggest its utility in research contexts beyond oncology, such as in inflammatory diseases. clemson.edusmolecule.com
Potential for this compound in Novel Therapeutic Paradigms (Preclinical Focus)
The comprehensive mechanistic understanding of E804 opens up avenues for its exploration in novel therapeutic applications, particularly in areas with high unmet medical needs.
Exploration in Rare and Orphan Diseases (Mechanistic Rationale)
The molecular targets of E804 are implicated in the pathophysiology of several rare and orphan diseases. For instance, dysregulation of the STAT3 and IGF1R signaling pathways has been linked to certain rare cancers and developmental disorders. medchemexpress.com The potent inhibitory effect of E804 on these pathways provides a strong mechanistic rationale for its investigation in these conditions.
While direct preclinical studies of E804 in specific rare diseases are limited, its known mechanisms of action suggest potential applicability. For example, in diseases characterized by excessive angiogenesis or cellular proliferation driven by the targets of E804, this compound could offer a novel therapeutic strategy.
Repurposing Opportunities Based on Comprehensive Mechanistic Insights
The well-defined, multi-targeted profile of E804 makes it a prime candidate for drug repurposing. scholaris.caresearchgate.net Its established anti-angiogenic, anti-proliferative, and anti-inflammatory effects could be leveraged for conditions beyond its initial focus on cancer. frontiersin.org
For instance, its potent anti-angiogenic properties could be explored in the context of diseases like diabetic retinopathy, where abnormal blood vessel growth is a key pathological feature. Similarly, its immunomodulatory effects could be investigated for their therapeutic potential in autoimmune or chronic inflammatory disorders. researchgate.net The ability of E804 to inhibit viral replication and modulate cytokine responses also suggests its potential as an antiviral agent. hkmj.org The process of drug repurposing can significantly shorten the drug development timeline and reduce costs, making the exploration of E804 in new indications a promising research trajectory. researchgate.net
Remaining Research Gaps and Challenges in this compound Research
Despite promising preclinical findings, several challenges and knowledge gaps remain in the research and development of E804. Addressing these areas is crucial for its potential translation into a therapeutic agent.
This compound is known to inhibit multiple critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. pnas.orgnih.gov It has been identified as a potent inhibitor of the Src-Stat3 signaling pathway, directly targeting c-Src kinase activity. pnas.orgclemson.edu This inhibition leads to reduced phosphorylation of Stat3, suppressing the expression of anti-apoptotic proteins like Mcl-1 and Survivin and ultimately inducing apoptosis in cancer cells. pnas.orgscbt.com Furthermore, E804 has been shown to block Stat5 signaling, which is crucial in malignancies like chronic myelogenous leukemia (CML), by inhibiting upstream Src family kinases (SFKs). nih.gov
In the context of angiogenesis, E804 functions as an inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. nih.gov By inhibiting VEGFR-2 phosphorylation, it downregulates downstream signaling molecules such as AKT and ERK, which are vital for endothelial cell proliferation and migration. nih.govnih.gov The compound also inhibits various cyclin-dependent kinases (CDKs), contributing to cell cycle arrest. pnas.org
A significant research gap lies in understanding the complex crosstalk and feedback mechanisms between these interconnected pathways. While it is known that E804 can inhibit both the Src/Stat3 and VEGFR-2 pathways, the precise interplay between them in different cellular contexts is not fully mapped. For instance, studies suggest that E804 may block the cooperation of Src and Jak1 kinases in the phosphorylation of Stat3, but the detailed mechanics require further investigation. pnas.orgclemson.edu A deeper comprehension of how inhibiting one node (e.g., Src) affects the activity and potential compensatory upregulation of other pathways is essential for predicting efficacy and potential resistance mechanisms.
Table 1: Known Signaling Pathways Modulated by this compound
| Pathway | Key Protein Targets | Downstream Effects | Reference |
| STAT3 Signaling | c-Src, JAK1, STAT3 | Downregulation of Mcl-1 and Survivin; Induction of apoptosis. | pnas.orgnih.gov |
| STAT5 Signaling | Src Family Kinases (SFKs), STAT5 | Downregulation of Bcl-xL and Mcl-1; Induction of apoptosis in CML cells. | nih.gov |
| Angiogenesis Signaling | VEGFR-2, AKT, ERK | Inhibition of endothelial cell proliferation, migration, and tube formation. | nih.govnih.gov |
| Cell Cycle Regulation | CDK1/cyclin E, CDK2/cyclin A | Arrest of the cell cycle in the G2/M phase. | pnas.org |
| Growth Factor Signaling | IGF-1R | Inhibition of cell proliferation and survival pathways. | smolecule.commedchemexpress.com |
A major challenge for many indirubin compounds, including E804, is their poor water solubility, which can limit oral bioavailability and in vivo efficacy. nih.gov Overcoming this hurdle is critical for developing a clinically viable therapeutic. Research into advanced drug delivery systems offers a promising solution to this challenge.
Table 2: Challenges and Solutions in E804 Delivery
| Challenge | Proposed Solution | Mechanism of Enhancement | Reference |
| Poor Water Solubility & Low Oral Bioavailability | Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Enhances drug dissolution and absorption in the GI tract by forming nanoemulsions. | nih.gov |
Further Elucidation of Specific Signaling Networks and Crosstalk
Future Directions and Emerging Research Avenues for this compound
The future development of E804 can be significantly accelerated by integrating cutting-edge technologies and methodologies into the research pipeline.
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. researchgate.netnih.gov For a compound like E804, these technologies could be applied in several ways. ML algorithms could analyze existing structure-activity relationship (SAR) data from E804 and other indirubin derivatives to design novel analogues with improved potency, selectivity, and pharmacokinetic properties. researchgate.net AI can also predict potential new protein targets for E804 by screening large biological databases, potentially uncovering novel mechanisms of action or therapeutic applications. researchhub.com Furthermore, ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of E804 derivatives, reducing the need for extensive and costly early-stage experimental testing. researchgate.net
Moving E804 from a preclinical candidate to a clinical trial requires a structured translational roadmap culminating in an Investigational New Drug (IND) application. wuxiapptec.comrsztnc.org This roadmap is built upon the foundation of its known preclinical activities, such as its anti-angiogenic and apoptosis-inducing effects in cancer models. pnas.orgnih.gov The rationale for an IND application would leverage these findings to propose a specific clinical indication.
The path to an IND involves a series of mandatory studies conducted under Good Laboratory Practices (GLP). wuxiapptec.com Key components include dose-range finding studies in relevant animal models, followed by definitive GLP-compliant toxicology studies to determine the no-observed-adverse-effect level (NOAEL). wuxiapptec.com A comprehensive safety pharmacology package is also required to assess the effects of E804 on vital functions (cardiovascular, respiratory, and central nervous systems). Concurrently, Chemistry, Manufacturing, and Controls (CMC) activities must be undertaken to develop a stable, scalable, and pure drug product suitable for human administration. rsztnc.org All pharmacokinetic and toxicokinetic data must be supported by validated bioanalytical methods. wuxiapptec.com The synthesis of this data forms the core of the IND submission to regulatory authorities like the FDA, providing the necessary evidence to justify the safety of initiating human trials. wuxiapptec.com
Table 3: Key Stages in a Preclinical to IND Roadmap for E804
| Stage | Objective | Key Activities |
| Lead Optimization | Refine chemical structure for improved efficacy and drug-like properties. | Synthesis of analogues, in vitro screening, preliminary ADME testing. |
| Candidate Selection | Select the optimal compound for IND-enabling studies. | In vivo efficacy in disease models, preliminary safety assessment. |
| IND-Enabling Studies | Generate comprehensive safety and toxicology data for regulatory submission. | GLP toxicology (e.g., 28-day repeat-dose), safety pharmacology, genotoxicity assays. |
| CMC Development | Develop a robust manufacturing process and a stable drug formulation. | Process chemistry, formulation development, analytical method validation. |
| IND Submission | Compile all data into a formal application to request permission for clinical trials. | Writing of IND modules, final study reports, dosing rationale. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
